molecular formula C15H25ClN4O3S B1416718 2-(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline hydrochloride CAS No. 1171764-18-3

2-(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline hydrochloride

Cat. No.: B1416718
CAS No.: 1171764-18-3
M. Wt: 376.9 g/mol
InChI Key: MTVZKCKCORNVSP-UHFFFAOYSA-N
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Description

2-(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline hydrochloride is a synthetic organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a piperazine ring, a morpholine ring, and a sulfonyl group attached to an aniline core. It is typically used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline hydrochloride typically involves multiple steps:

    Formation of the Aniline Core: The aniline core can be synthesized through nitration of benzene followed by reduction.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Morpholine Ring: The morpholine ring is typically attached through a similar nucleophilic substitution reaction.

    Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions using reagents like sulfonyl chlorides.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically affecting the aniline or piperazine rings.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the aniline core.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the piperazine and morpholine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline hydrochloride is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and morpholine rings, along with the sulfonyl group, play crucial roles in binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperazin-1-yl)aniline hydrochloride
  • 5-(morpholine-4-sulfonyl)aniline hydrochloride
  • 2-(4-methylpiperazin-1-yl)-5-(methylsulfonyl)aniline hydrochloride

Uniqueness

2-(4-methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in research applications where these properties are advantageous.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-morpholin-4-ylsulfonylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S.ClH/c1-17-4-6-18(7-5-17)15-3-2-13(12-14(15)16)23(20,21)19-8-10-22-11-9-19;/h2-3,12H,4-11,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVZKCKCORNVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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